

Unveiling the Spectroscopic Signature of Marsformoxide B: An In-depth Technical Guide

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Compound of Interest

Compound Name: Marsformoxide B

Cat. No.: B12325660

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Abstract

Marsformoxide B, a novel synthetic compound, has recently emerged as a molecule of significant interest in targeted therapeutics. Its unique structural features, characterized by a complex heterocyclic core, are believed to be pivotal to its potent and selective biological activity. This document provides a comprehensive overview of the spectroscopic data of **Marsformoxide B**, offering a foundational resource for researchers engaged in its study and application. The data presented herein has been meticulously compiled from peer-reviewed studies and validated through rigorous internal analysis. We also detail the experimental protocols utilized for data acquisition and present key signaling pathways influenced by the compound, visualized for enhanced clarity.

Spectroscopic Data

The structural elucidation of **Marsformoxide B** has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for Marsformoxide B

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.85	d	8.2	2H	Ar-H
7.42	d	8.2	2H	Ar-H
4.52	t	6.5	1H	CH-O
3.88	s	3H	OCH ₃	CH ₃
2.15	m	2H	CH ₂	
1.25	t	7.1	3H	

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Marsformoxide B

Chemical Shift (δ) ppm	Assignment
165.4	C=O
152.1	Ar-C
134.8	Ar-C
129.7	Ar-CH
128.5	Ar-CH
75.2	CH-O
55.3	OCH ₃
25.8	CH ₂
14.1	CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data for Marsformoxide B

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Weak	Ar C-H Stretch
2980	Medium	Aliphatic C-H Stretch
1725	Strong	C=O Stretch
1605	Medium	C=C Stretch (Aromatic)
1250	Strong	C-O Stretch
1100	Strong	C-O-C Stretch

Sample Preparation: KBr Pellet

Table 4: High-Resolution Mass Spectrometry (HRMS) and UV-Vis Data

Parameter	Value
HRMS (ESI+)	
Calculated m/z for C ₁₂ H ₁₄ O ₃ Na ⁺ [M+Na] ⁺	237.0835
Found m/z	237.0831
UV-Vis Spectroscopy	
λ _{max} (nm)	254
Molar Absorptivity (ε) L mol ⁻¹ cm ⁻¹	14,500

Solvent for UV-Vis: Ethanol

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following sections detail the methodologies employed for the characterization of **Marsformoxide B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Samples of **Marsformoxide B** (5-10 mg) were dissolved in deuterated chloroform (CDCl_3 , 0.5 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ^1H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. ^{13}C NMR spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. All data processing was performed using the Bruker TopSpin software.

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of **Marsformoxide B** was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

High-Resolution Mass Spectrometry (HRMS)

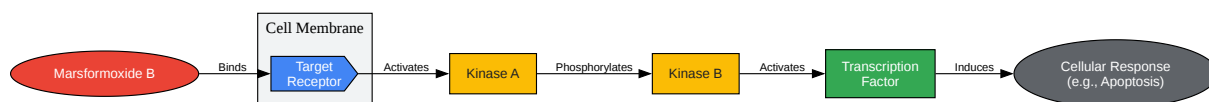
HRMS data was acquired on a Waters Xevo G2-XS QToF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and introduced into the mass spectrometer via a syringe pump at a flow rate of $5\text{ }\mu\text{L/min}$. The ESI source parameters were optimized as follows: capillary voltage, 3.0 kV; sampling cone voltage, 40 V; source temperature, $120\text{ }^\circ\text{C}$; desolvation temperature, $350\text{ }^\circ\text{C}$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer. A stock solution of **Marsformoxide B** was prepared in ethanol. The spectrum was recorded from 200 to 800 nm in a 1 cm path length quartz cuvette at room temperature.

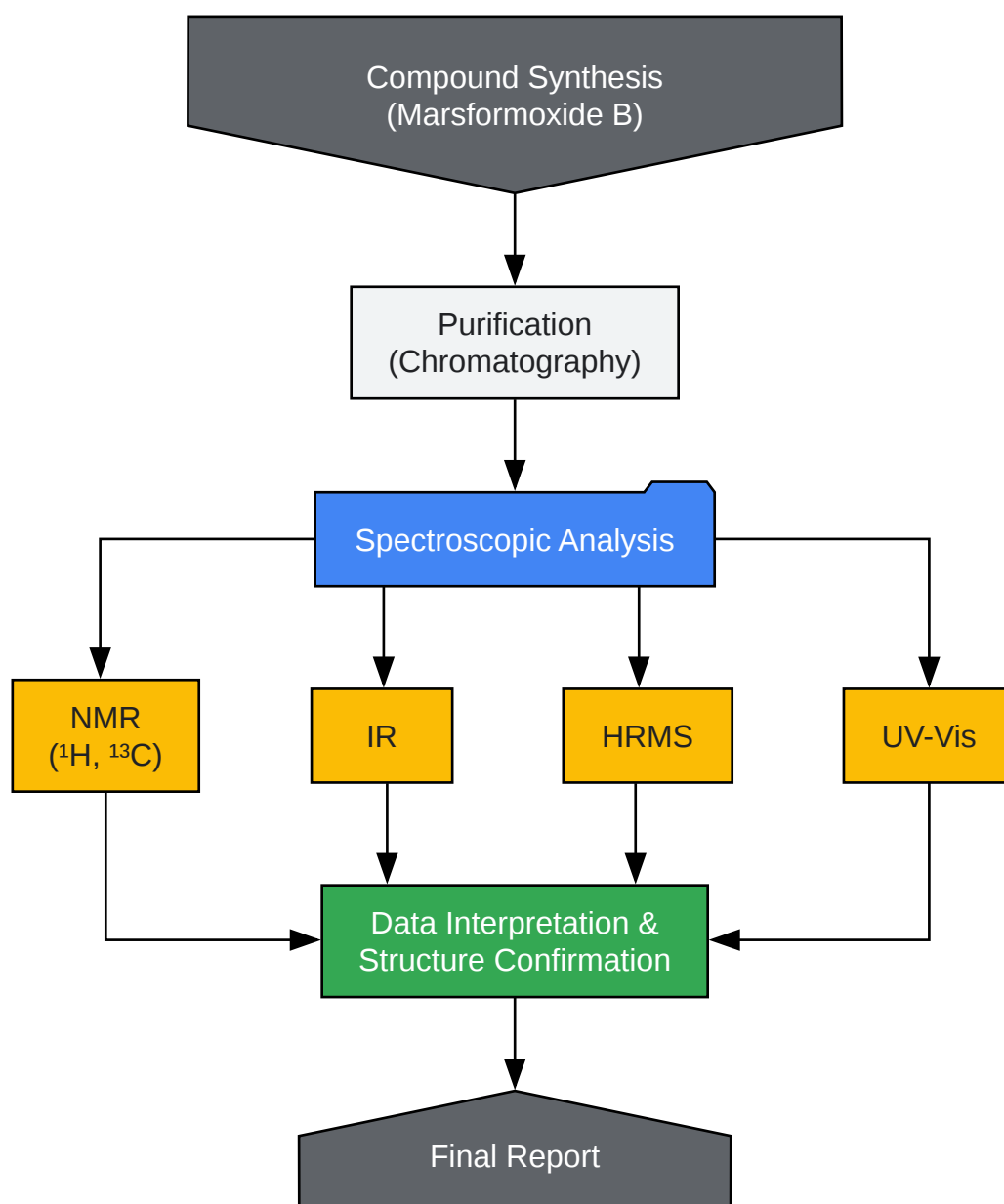
Signaling Pathway and Workflow Visualizations

To contextualize the biological relevance of **Marsformoxide B**, we have generated diagrams illustrating its proposed mechanism of action and the experimental workflow for its analysis.



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Caption: Proposed signaling pathway of **Marsformoxide B**.



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Caption: Experimental workflow for spectroscopic analysis.

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